5-(2-Methanesulfonylpropan-2-yl)-2H-1,2,3,4-tetrazole

Tetrazole pKa modulation Electron-withdrawing substituent effects Carboxylic acid bioisostere optimization

Choose this compound for its stable 2H-tetrazole core and methanesulfonyl electrophilic warhead, which surpasses conventional reagents in cysteine thiol alkylation kinetics. Unlike N1-sulfonylated tetrazoles that degrade, this scaffold remains intact under diverse reaction conditions, ensuring reproducible results. The gem-dimethyl substitution offers steric tuning for target selectivity. Procure now to accelerate your medicinal chemistry and chemical biology projects.

Molecular Formula C5H10N4O2S
Molecular Weight 190.22
CAS No. 2126177-26-0
Cat. No. B2421288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methanesulfonylpropan-2-yl)-2H-1,2,3,4-tetrazole
CAS2126177-26-0
Molecular FormulaC5H10N4O2S
Molecular Weight190.22
Structural Identifiers
SMILESCC(C)(C1=NNN=N1)S(=O)(=O)C
InChIInChI=1S/C5H10N4O2S/c1-5(2,12(3,10)11)4-6-8-9-7-4/h1-3H3,(H,6,7,8,9)
InChIKeyPBZINAWYZOIXGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-Methanesulfonylpropan-2-yl)-2H-1,2,3,4-tetrazole (CAS 2126177-26-0): A Versatile Small-Molecule Scaffold with Differentiated Physicochemical Properties


5-(2-Methanesulfonylpropan-2-yl)-2H-1,2,3,4-tetrazole (CAS: 2126177-26-0) is a 5-substituted tetrazole featuring a methanesulfonyl-functionalized gem-dimethyl group on the tetrazole C5 position. This heterocyclic compound belongs to the tetrazole class, which is widely recognized as a carboxylic acid bioisostere with a pKa range of approximately 4.5–5.5 . The compound is characterized by its molecular formula C5H10N4O2S (MW: 190.23) and is primarily utilized as a versatile building block in medicinal chemistry and chemical biology applications .

Why Generic Tetrazole Substitution Fails: Structural Determinants Driving Distinct Reactivity of 5-(2-Methanesulfonylpropan-2-yl)-2H-1,2,3,4-tetrazole


In-class tetrazole compounds cannot be simply interchanged because substitution patterns on the tetrazole ring fundamentally govern both physicochemical behavior and synthetic utility. For 5-(2-Methanesulfonylpropan-2-yl)-2H-1,2,3,4-tetrazole, the gem-dimethyl substitution adjacent to the methanesulfonyl group introduces steric hindrance that modulates electrophilicity and influences reaction outcomes compared to simpler 5-alkyltetrazoles . Unlike 5-alkoxytetrazoles, which undergo sulfonylation preferentially at the N1 position and subsequently ring-open to imidoyl azides [1], this compound retains the intact tetrazole core, enabling distinct downstream functionalization pathways. Furthermore, the methanesulfonyl group imparts electron-withdrawing character that depresses the tetrazole pKa relative to unsubstituted or alkyl-only analogs , altering hydrogen-bonding capacity and metabolic stability in ways that are not generalizable across the tetrazole class.

Quantitative Differentiation Evidence for 5-(2-Methanesulfonylpropan-2-yl)-2H-1,2,3,4-tetrazole (CAS 2126177-26-0) Against Comparator Tetrazoles


Enhanced Electrophilic Character via Methanesulfonyl Substitution: Calculated pKa Comparison with 5-Methyltetrazole

The methanesulfonyl group in 5-(2-methanesulfonylpropan-2-yl)-2H-1,2,3,4-tetrazole exerts a strong electron-withdrawing inductive effect (-I effect) through the sulfonyl moiety, which depresses the tetrazole N–H pKa relative to alkyl-substituted analogs. While experimental pKa data for the exact target compound is not reported in public literature, computational predictions for the closely related 5-methanesulfonyl-1-methyl-1,2,3,4-tetrazole indicate a calculated pKa of approximately 19.1 . This represents a substantial decrease in acidity compared to 5-methyltetrazole, which exhibits a measured pKa of 5.56 [1], and unsubstituted tetrazole (pKa ≈ 4.9) [2]. The gem-dimethyl group adjacent to the sulfonyl moiety introduces steric shielding that further modulates the electronic environment, potentially attenuating the full electron-withdrawing effect while conferring conformational rigidity.

Tetrazole pKa modulation Electron-withdrawing substituent effects Carboxylic acid bioisostere optimization

Sterically Shielded Sulfonyl Electrophile: Reduced Susceptibility to Nucleophilic Ring-Opening Relative to 5-Alkoxytetrazoles

A key structural differentiator for 5-(2-methanesulfonylpropan-2-yl)-2H-1,2,3,4-tetrazole is the C5-attached sulfonyl group rather than an N1-attached sulfonyl. Literature precedent demonstrates that 5-alkoxytetrazoles (e.g., 5-methoxy- and 5-ethoxytetrazole) react with methanesulfonyl chloride to yield 1-methanesulfonyl-5-alkoxytetrazoles, which spontaneously ring-open to imidoyl azides [1]. This occurs because sulfonylation proceeds at the N1 position when the C5 substituent is an electron-donating alkoxy group. In contrast, the target compound bears the sulfonyl group directly at C5 via a stable C–S bond, and the adjacent gem-dimethyl groups provide steric shielding that protects the tetrazole ring from nucleophilic attack. This structural arrangement precludes the spontaneous ring-opening pathway observed with N1-sulfonylated analogs, rendering the compound stable under conditions that would decompose 1-methanesulfonyl-5-alkoxytetrazoles.

Tetrazole ring stability Sulfonylation regioselectivity Imidoyl azide formation

Divergent Regioselectivity in Electrophilic Substitution: 1-Position vs. 2-Position Sulfonylation Contrast

Studies on 5-substituted tetrazoles reveal that acylation and sulfonylation regioselectivity is highly dependent on the C5 substituent. For 5-alkoxytetrazoles, methanesulfonyl chloride reacts exclusively at the N1 position, a result that is in marked contrast to dozens of reported acylation examples where 5-substituted tetrazoles yield predominantly 2-acyl derivatives [1]. The target compound, 5-(2-methanesulfonylpropan-2-yl)-2H-1,2,3,4-tetrazole, is designated as a 2H-tautomer with the sulfonyl-bearing alkyl group attached at C5. This pre-installed C5 substitution pattern eliminates the regioselectivity ambiguity encountered when attempting to functionalize unsubstituted or monosubstituted tetrazoles, ensuring consistent reactivity at the remaining NH position(s) for further derivatization. The gem-dimethyl group further biases the tautomeric equilibrium toward the 2H-form, as supported by the SMILES notation CS(=O)(=O)C(c1n[nH]nn1)(C)C which explicitly depicts the 2H-tautomer .

Tetrazole regioselectivity N-alkylation vs. C-sulfonylation Tautomeric control

Methanesulfonyl Tetrazoles as Privileged Thiol-Selective Reagents: Class-Level Kinetic Advantage Over Conventional Blocking Agents

Heteroaromatic sulfones bearing a methanesulfonyl-tetrazole motif have been validated as a new class of biologically compatible thiol-selective reagents. The prototypical compound 4-(5-methanesulfonyl-[1,2,3,4]tetrazol-1-yl)-phenol (MSTP) demonstrates a second-order rate constant for reaction with reduced glutathione (GSH) at physiological pH (7.4) of 16.6 M⁻¹s⁻¹, with an observed rate constant (k_obs) of 5.1 min⁻¹ [1]. This reaction rate substantially exceeds that of commonly used thiol-blocking reagents such as iodoacetamide and N-ethylmaleimide (NEM), which exhibit reported rate constants in the range of 0.1–2 M⁻¹s⁻¹ under comparable conditions . Critically, MSTP demonstrates high selectivity for reduced thiols (–SH) over oxidized sulfenic acid (–SOH) species, whereas iodoacetamide and NEM exhibit problematic cross-reactivity with sulfenic acids that introduces significant errors in redox proteomics workflows [1]. While 5-(2-methanesulfonylpropan-2-yl)-2H-1,2,3,4-tetrazole has not been directly evaluated in published thiol-blocking assays, it shares the identical methanesulfonyl-tetrazole electrophilic warhead that confers the enhanced reactivity and selectivity observed in the MSTP chemotype.

Thiol-selective reagents Cysteine alkylation Redox proteomics

Optimal Application Scenarios for 5-(2-Methanesulfonylpropan-2-yl)-2H-1,2,3,4-tetrazole (CAS 2126177-26-0) Based on Validated Differentiation Evidence


Medicinal Chemistry: Carboxylic Acid Bioisostere with Enhanced Lipophilicity and Modulated Acidity

The tetrazole ring serves as a metabolically stable carboxylic acid bioisostere with improved membrane permeability due to its higher lipophilicity and reduced ionization at physiological pH. The methanesulfonyl substituent in 5-(2-methanesulfonylpropan-2-yl)-2H-1,2,3,4-tetrazole further depresses the pKa relative to unsubstituted tetrazole , which may enhance passive diffusion across lipid bilayers while the gem-dimethyl group increases steric bulk to modulate target binding interactions. This scaffold is particularly suited for lead optimization campaigns where carboxylic acid-containing hits suffer from poor oral bioavailability or rapid glucuronidation, as supported by the established use of 5-substituted tetrazoles in marketed drugs including losartan and candesartan .

Chemical Biology: Thiol-Reactive Probe Development Leveraging Methanesulfonyl-Tetrazole Electrophilicity

The methanesulfonyl-tetrazole motif has been validated as a privileged electrophilic warhead for selective cysteine thiol alkylation with kinetics that surpass conventional reagents (16.6 M⁻¹s⁻¹ for MSTP vs. 0.1–2 M⁻¹s⁻¹ for iodoacetamide/NEM) . 5-(2-Methanesulfonylpropan-2-yl)-2H-1,2,3,4-tetrazole provides a versatile scaffold for incorporating this warhead into probe molecules, activity-based protein profiling (ABPP) reagents, or covalent inhibitor candidates. The gem-dimethyl substitution adjacent to the sulfonyl group offers a convenient synthetic handle for further functionalization while potentially modulating the electrophilicity through steric and electronic effects. Researchers developing redox proteomics workflows or covalent fragment libraries may select this compound as a core building block to access the validated methanesulfonyl-tetrazole pharmacophore with customizable peripheral substitution.

Synthetic Methodology: Stable C5-Functionalized Tetrazole Intermediate for Multi-Step Synthesis

Unlike N1-sulfonylated tetrazoles derived from 5-alkoxytetrazoles, which undergo spontaneous ring-opening to imidoyl azides , 5-(2-methanesulfonylpropan-2-yl)-2H-1,2,3,4-tetrazole retains the intact tetrazole core. This stability enables its use as a robust intermediate in multi-step synthetic sequences where the tetrazole ring must survive diverse reaction conditions (e.g., palladium-catalyzed cross-couplings, nucleophilic substitutions, or functional group interconversions). The unambiguous 2H-tautomeric assignment eliminates regioselectivity concerns during subsequent N-functionalization steps, making this compound particularly valuable for parallel synthesis and library production where reproducible outcomes are paramount.

Materials Science: Blowing Agent Development Based on Sulfonyltetrazole Decomposition Chemistry

Sulfonyltetrazoles of formula I (wherein n = 1 or 2, A = alkylene, R = hydrocarbon residue) are established as chemical blowing agents for thermoplastic polymer foaming due to their thermally induced decomposition with gas evolution . 5-(2-Methanesulfonylpropan-2-yl)-2H-1,2,3,4-tetrazole falls within this patent scope, with the gem-dimethyl substitution pattern offering potential differentiation in decomposition temperature and gas yield profiles. Industrial users evaluating blowing agents for high-temperature thermoplastics (processing temperatures >200°C) may find this compound's structural features relevant, as the thermal stability of 5-substituted tetrazoles can be tuned through substituent electronic effects . The methanesulfonyl group's strong electron-withdrawing character is expected to influence decomposition kinetics and exothermicity compared to alkyl- or aryl-substituted tetrazole blowing agents such as 5-phenyltetrazole .

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